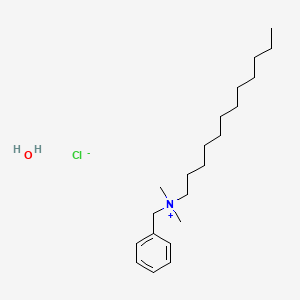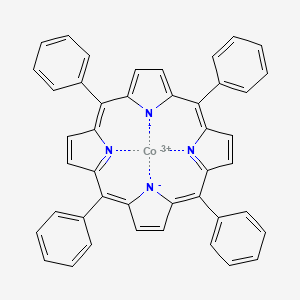
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is a coordination complex where cobalt is centrally coordinated to a tetraphenylporphyrin ligand. This compound is part of the larger family of metalloporphyrins, which are known for their vibrant colors and significant roles in various biological and chemical processes. The tetraphenylporphyrin ligand provides a stable and planar environment for the cobalt ion, making it an interesting subject for research in fields such as catalysis, material science, and bioinorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) typically involves the reaction of tetraphenylporphyrin with a cobalt salt. One common method is to react tetraphenylporphyrin with cobalt(II) acetate in a solvent such as chloroform or dichloromethane under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt(II) to cobalt(III) during the synthesis .
Industrial Production Methods
While specific industrial production methods for (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the cobalt(III) center is reduced to cobalt(II).
Substitution: Ligand substitution reactions are common, where the axial ligands coordinated to the cobalt center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include phenols and other organic substrates.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used under mild conditions.
Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under ambient conditions.
Major Products Formed
Oxidation: Phenoxyl radicals and other oxidized organic products.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt(III) complexes with different axial ligands
Applications De Recherche Scientifique
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking the function of natural metalloenzymes.
Industry: Utilized in the development of sensors and materials for electronic applications.
Mécanisme D'action
The mechanism by which (5,10,15,20-Tetraphenylporphyrinato)cobalt(III) exerts its effects involves the central cobalt ion and its ability to undergo redox reactions. The cobalt ion can alternate between different oxidation states, facilitating electron transfer processes. This redox flexibility allows the compound to participate in catalytic cycles, where it can oxidize or reduce substrates. The tetraphenylporphyrin ligand stabilizes the cobalt ion and provides a planar structure that facilitates interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,10,15,20-Tetraphenylporphyrinato)iron(III): Similar in structure but contains iron instead of cobalt.
(5,10,15,20-Tetraphenylporphyrinato)manganese(III): Contains manganese and is used in oxidation reactions and as a catalyst in organic synthesis.
(5,10,15,20-Tetraphenylporphyrinato)zinc(II): Contains zinc and is often used in photophysical studies and as a photosensitizer.
Uniqueness
(5,10,15,20-Tetraphenylporphyrinato)cobalt(III) is unique due to its specific redox properties and the ability of cobalt to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the study of electron transfer processes. Additionally, its potential use in photodynamic therapy sets it apart from other metalloporphyrins .
Propriétés
Formule moléculaire |
C44H28CoN4+ |
|---|---|
Poids moléculaire |
671.7 g/mol |
Nom IUPAC |
cobalt(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+3 |
Clé InChI |
ZMPKDYPCHTXPCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


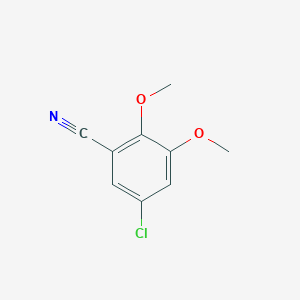
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
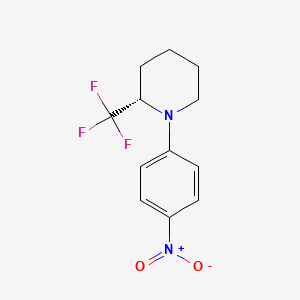

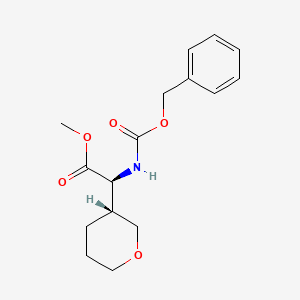
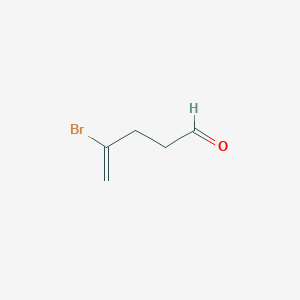
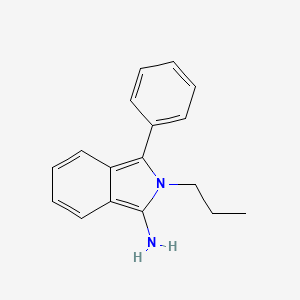
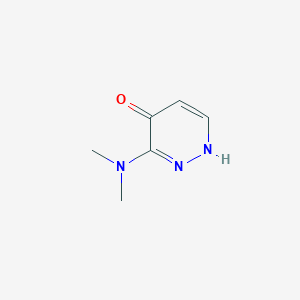
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)

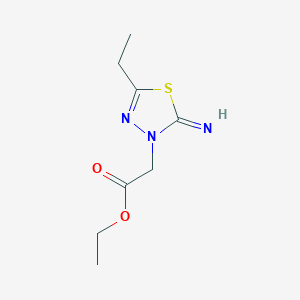
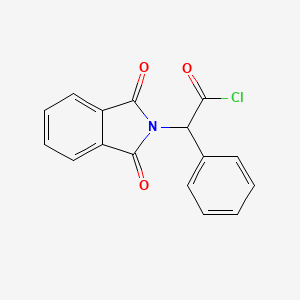
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
